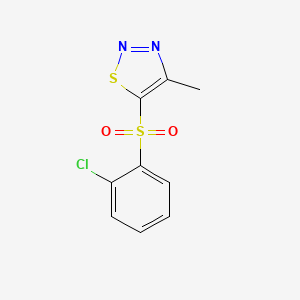
4-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-3-oxo-3,4-dihydro-2-quinoxalinecarboxamide
Overview
Description
4-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-3-oxo-3,4-dihydro-2-quinoxalinecarboxamide is a useful research compound. Its molecular formula is C22H14Cl2FN3O2 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-3-oxo-3,4-dihydro-2-quinoxalinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-3-oxo-3,4-dihydro-2-quinoxalinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonists at NMDA and AMPA Receptors
This compound has been characterized as an antagonist at the glycine-site of NMDA and AMPA receptors (Hays et al., 1993).
Treatment of Viral Infections
It has applications in treating herpes virus infections, including HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, or human herpes viruses 7 and 8 (Habernickel, 2002).
Visualization of Peripheral Benzodiazepine Receptors
The compound is used in radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (Matarrese et al., 2001).
c-Met Kinase Inhibitors
It has shown antiproliferative activity against cancer cell lines, being a multitargeted receptor tyrosine kinase inhibitor (Li et al., 2013).
Diuretic Properties
This compound possesses strong diuretic properties and can be used as a new hypertension remedy (Shishkina et al., 2018).
Synthesis of Drug Compounds
The compound's ring structure is crucial in the synthesis of various drug compounds, such as ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate (Bunce et al., 2011).
Antimicrobial Activity
Novel quinoxaline 1,4-di-N-oxide derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activities (Soliman, 2013).
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(4-fluorophenyl)-3-oxoquinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN3O2/c23-14-6-5-13(17(24)11-14)12-28-19-4-2-1-3-18(19)27-20(22(28)30)21(29)26-16-9-7-15(25)8-10-16/h1-11H,12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLWPNKSQIXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)-3-oxo-3,4-dihydro-2-quinoxalinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone](/img/structure/B3035713.png)

![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)



